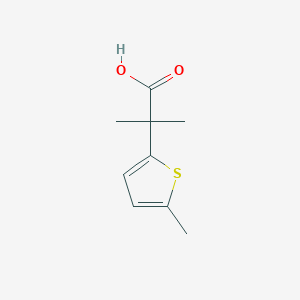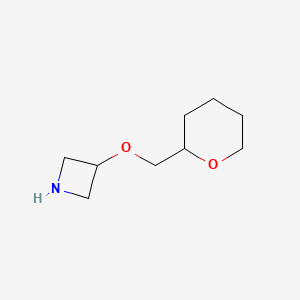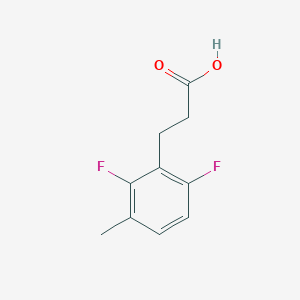
3-(2,6-Difluoro-3-methylphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,6-Difluoro-3-methylphenyl)propanoic acid is an organic compound characterized by the presence of a propanoic acid group attached to a difluoromethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluoro-3-methylphenyl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2,6-difluoro-3-methylbenzene.
Functionalization: The aromatic ring is functionalized through a series of reactions, including halogenation and alkylation, to introduce the propanoic acid group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aromatic ring can participate in substitution reactions, where the fluorine atoms or other substituents are replaced by different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(2,6-Difluoro-3-methylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It finds applications in the production of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism by which 3-(2,6-Difluoro-3-methylphenyl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The presence of fluorine atoms enhances the compound’s binding affinity and stability, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
- 3-(3,5-Difluorophenyl)propanoic acid
- 3-(4-Bromophenyl)propanoic acid
- 3-(4-Methoxyphenyl)propanoic acid
Comparison:
- Structural Differences: The position and type of substituents on the aromatic ring differentiate these compounds from 3-(2,6-Difluoro-3-methylphenyl)propanoic acid.
- Reactivity: The presence of different substituents affects the reactivity and chemical behavior of each compound.
- Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can vary based on their unique properties.
Properties
CAS No. |
1545949-32-3 |
|---|---|
Molecular Formula |
C10H10F2O2 |
Molecular Weight |
200.18 g/mol |
IUPAC Name |
3-(2,6-difluoro-3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-2-4-8(11)7(10(6)12)3-5-9(13)14/h2,4H,3,5H2,1H3,(H,13,14) |
InChI Key |
WEBCDEOYTIIOEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CCC(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


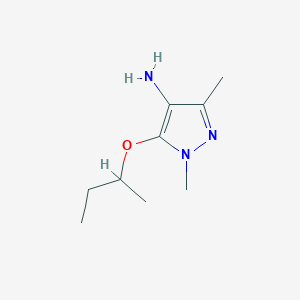
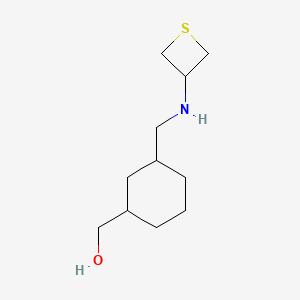
![4-Bromo-1-[2-(1H-imidazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13321017.png)
![7-(Trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13321023.png)
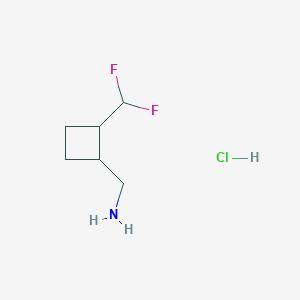
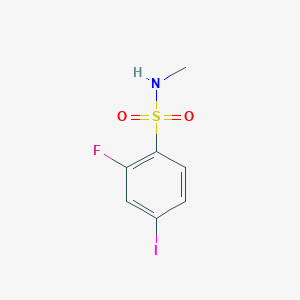
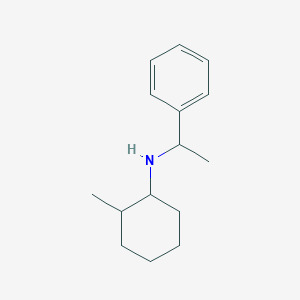
![2-[(5-Amino-3-methylpyridin-2-yl)oxy]ethan-1-ol](/img/structure/B13321041.png)

![4-Chloro-1-[(5-chlorothiophen-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13321049.png)
